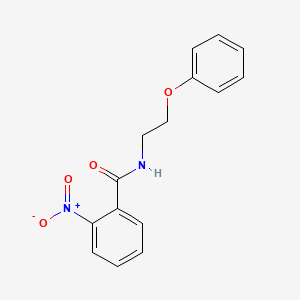

2-nitro-N-(2-phenoxyethyl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitro-N-(2-phenoxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c18-15(13-8-4-5-9-14(13)17(19)20)16-10-11-21-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFEOMOJIUVBERO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCNC(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Derivatization

General Synthetic Routes to N-(2-phenoxyethyl)benzamides

The formation of the N-(2-phenoxyethyl)benzamide scaffold relies on the creation of a robust amide linkage between a benzoic acid derivative and 2-phenoxyethanamine.

The amide bond is one of the most fundamental linkages in organic chemistry, and numerous methods exist for its formation. A primary route involves the direct condensation of a carboxylic acid and an amine. organic-chemistry.orgacs.org This reaction, however, is thermodynamically and kinetically unfavorable at room temperature and often requires high temperatures to drive off water, which can be incompatible with sensitive functional groups. prepchem.com To overcome this, various coupling reagents have been developed to activate the carboxylic acid. Boron-based reagents, such as boric acid and borate (B1201080) esters like B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under milder conditions. acs.org

A more traditional and widely used approach is the reaction of an amine with a more reactive carboxylic acid derivative, such as an acyl chloride. acs.orgrsc.org The high reactivity of acyl chlorides allows the reaction to proceed readily, often at room temperature. organic-chemistry.org This method is advantageous due to its efficiency and broad applicability. organic-chemistry.org The reaction between an acyl chloride and an amine is typically rapid and exothermic. acs.org Another common method involves the use of acid anhydrides, which react similarly to acyl chlorides but produce a molecule of carboxylic acid as a byproduct instead of hydrochloric acid. rsc.org

Green chemistry approaches are also gaining prominence, with methods that avoid traditional coupling reagents and utilize more environmentally benign solvents, including water. organic-chemistry.orgacs.org For instance, technology for one-pot amide bond formation from carboxylic acids and amines that relies on the in situ formation of thioesters has been developed. organic-chemistry.orgwikipedia.org

| Amide Formation Strategy | Reactants | Key Features |

| Direct Condensation | Carboxylic Acid + Amine | Requires high temperatures; water is a byproduct. prepchem.com |

| Boron-Mediated Amidation | Carboxylic Acid + Amine + Boron Reagent | Milder conditions; B(OCH₂CF₃)₃ is an effective reagent. acs.org |

| Acyl Chloride Method | Acyl Chloride + Amine | Highly reactive and efficient; often proceeds at room temperature. acs.orgorganic-chemistry.org |

| Acid Anhydride Method | Acid Anhydride + Amine | Similar to acyl chlorides; produces a carboxylic acid byproduct. rsc.org |

| Green Thioester Method | Carboxylic Acid + Amine + Thioester-forming reagent | One-pot synthesis; avoids traditional coupling reagents. organic-chemistry.orgwikipedia.org |

The phenoxyethyl moiety is introduced through the use of 2-phenoxyethanamine as a key precursor. nih.govorganicchemistrytutor.commasterorganicchemistry.com The synthesis of 2-phenoxyethanamine itself can be achieved through several routes. One common method involves the reaction of a phenol (B47542) with a 2-haloethylamine or a protected equivalent. A classic approach is the Gabriel synthesis, where potassium phthalimide (B116566) is reacted with a 1-halo-2-phenoxyethane, followed by hydrazinolysis or acidic hydrolysis to release the primary amine. nih.gov

Another route involves the reaction of a phenol with chloroacetonitrile (B46850) to form a phenoxyacetonitrile, which is then reduced to 2-phenoxyethanamine. nih.gov The reduction of the nitrile can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄). rsc.org However, the use of such potent and hazardous reagents may not be suitable for large-scale industrial processes. nih.gov

An alternative industrial process involves the reaction of an ortho-substituted phenol with a 2-alkyloxazoline to produce a 2-alkoxyphenoxyethylacetamide, which is then hydrolyzed to the desired 2-alkoxyphenoxyethanamine. acs.org This method avoids the use of hazardous reagents like liquid ammonia (B1221849) or hydrides. acs.org

| Precursor Synthesis Method | Starting Materials | Intermediate(s) | Product |

| Gabriel Synthesis | 1-halo-2-phenoxyethane, Potassium Phthalimide | Phthalimide derivative | 2-Phenoxyethanamine |

| Nitrile Reduction | Phenol, Chloroacetonitrile | Phenoxyacetonitrile | 2-Phenoxyethanamine |

| Oxazoline Route | ortho-substituted Phenol, 2-Alkyloxazoline | 2-Alkoxyphenoxyethylacetamide | 2-Alkoxyphenoxyethanamine |

Introduction and Transformation of the Nitro Group in Benzamide (B126) Synthesis

The nitro group is a versatile functional group that can be introduced onto the benzamide backbone and subsequently transformed to afford a variety of derivatives.

The introduction of a nitro group onto an aromatic ring is typically achieved through electrophilic aromatic substitution using a nitrating agent, most commonly a mixture of nitric acid and sulfuric acid. youtube.comtruman.edu The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the benzene (B151609) ring. organicchemistrytutor.commasterorganicchemistry.comlibretexts.org

In the context of synthesizing 2-nitro-N-(2-phenoxyethyl)benzamide, if the starting material is benzoic acid, the carboxylic acid group is a deactivating, meta-directing group. youtube.com Therefore, direct nitration of benzoic acid predominantly yields the 3-nitrobenzoic acid isomer. truman.edugoogle.com To obtain the 2-nitro isomer, alternative strategies are necessary. One approach is to start with a precursor where the ortho position is activated or the directing group favors ortho substitution. For instance, starting with 2-nitrotoluene (B74249) and oxidizing the methyl group to a carboxylic acid provides 2-nitrobenzoic acid. wikipedia.org Another method involves the nitration of benzaldehyde, where the formyl group, while meta-directing, can still yield some ortho product, followed by oxidation. libretexts.org The nitration of substituted benzoic acids, such as m-methylbenzoic acid, can also be controlled to favor the 2-nitro product under specific temperature conditions. google.com

The choice of solvent can also influence regioselectivity. For example, the nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester yields the 2-nitro product in acetic anhydride, but the 6-nitro product in trifluoroacetic acid. nih.gov

| Substituent on Benzene Ring | Directing Effect | Major Nitration Product(s) |

| -COOH (Carboxylic Acid) | Meta-directing, Deactivating | 3-Nitrobenzoic acid youtube.comtruman.edu |

| -CHO (Aldehyde) | Meta-directing, Deactivating | Meta-product, with some ortho/para libretexts.org |

| -CH₃ (Alkyl) | Ortho, Para-directing, Activating | Ortho- and Para-nitrotoluene libretexts.org |

| Halogens (-F, -Cl, -Br, -I) | Ortho, Para-directing, Deactivating | Ortho- and Para-halonitrobenzene libretexts.org |

| -OH, -OR (Hydroxyl, Alkoxy) | Ortho, Para-directing, Activating | Ortho- and Para-nitrophenol/anisole masterorganicchemistry.com |

The nitro group is readily reduced to an amino group, providing a key synthetic route to aromatic amines. A wide array of reducing agents and conditions are available for this transformation. commonorganicchemistry.comwikipedia.orgorganic-chemistry.org

Catalytic hydrogenation using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas is a common and efficient method. commonorganicchemistry.com This method is often clean and high-yielding. Iron metal in acidic conditions (e.g., acetic acid) is a classical and cost-effective method for nitro group reduction. commonorganicchemistry.com Similarly, zinc (Zn) and tin(II) chloride (SnCl₂) are also effective in acidic media and are known for their chemoselectivity, often leaving other reducible functional groups intact. commonorganicchemistry.com

Sodium dithionite (B78146) (Na₂S₂O₄) is another mild and inexpensive reducing agent that can selectively reduce aromatic nitro groups to anilines. acs.orgorganic-chemistry.orgresearchgate.net This reaction can be performed in aqueous solutions and often tolerates various functional groups. researchgate.net The reduction can sometimes be accelerated by using an electron transfer catalyst. acs.org

| Reducing Agent/System | Key Features |

| H₂/Pd/C or Raney Nickel | Efficient catalytic hydrogenation, high yields. commonorganicchemistry.com |

| Fe/Acid | Classical, cost-effective method. commonorganicchemistry.com |

| Zn/Acid or SnCl₂ | Mild and chemoselective. commonorganicchemistry.com |

| Sodium Dithionite (Na₂S₂O₄) | Mild, inexpensive, often used in aqueous media. acs.orgorganic-chemistry.orgresearchgate.net |

| LiAlH₄ | Reduces aliphatic nitro groups to amines, but aromatic nitro compounds often yield azo products. commonorganicchemistry.com |

Nitroarenes, particularly those with ortho-substituents, exhibit rich photochemical reactivity. Upon irradiation with UV light, ortho-nitrobenzyl compounds can undergo intramolecular hydrogen abstraction from the benzylic position by the excited nitro group. nih.govupenn.edu This process leads to the formation of an aci-nitro intermediate, which can then rearrange to form a nitroso compound and release a protected group. rsc.orgnih.gov This "photocaging" ability has been extensively used in various applications. rsc.org

The photochemical reduction of nitroarenes to anilines or other reduced forms like N-arylhydroxylamines can also be achieved. organic-chemistry.orgrsc.orgrsc.org These reactions can be performed under mild, metal-free conditions, often using a photosensitizer or a photoredox system. organic-chemistry.orgacs.org For instance, a combination of sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) under blue LED irradiation can selectively reduce nitroarenes. organic-chemistry.orgacs.org In some cases, the reduction can be achieved using a hydrogen source like γ-terpinene under light irradiation without any additional catalysts. rsc.org

Synthesis of Structurally Related Benzamide Derivatives

The structural backbone of benzamides can be extensively modified to generate a wide array of derivatives with unique properties. This section outlines several synthetic approaches to achieve this chemical diversity.

Synthesis of 2-(2-Phenoxyacetamido)benzamides

A series of novel 2-(2-phenoxyacetamido)benzamides were synthesized to explore their potential biological activities. nih.govnih.gov The general synthetic route involves the reaction of appropriately substituted acid chlorides with 5-R-4-R₁-2-aminobenzamides in pyridine. nih.gov

The acid chlorides, when not commercially available, were prepared from the corresponding carboxylic acids by treatment with thionyl chloride. nih.gov The subsequent coupling reaction with the aminobenzamides was carried out in pyridine, typically in an ice bath, to yield the desired 2-(2-phenoxyacetamido)benzamide derivatives. nih.gov This methodology has also been extended to synthesize 3-(2-phenoxyacetamido) and 4-(2-phenoxyacetamido)benzamide derivatives to investigate the impact of the substituent's position on the compound's activity. nih.gov

Synthesis of N-(2-Hydroxy-4/5-nitro/aminophenyl)benzamides

The synthesis of N-(2-hydroxy-4/5-nitro/aminophenyl)benzamides and related phenylacetamides has been reported as a source of potential antimicrobial agents. researchgate.netpsu.edu These compounds are considered possible metabolites of antimicrobially active benzoxazoles. researchgate.net The synthetic strategies for these derivatives often involve the acylation of substituted anilines. For instance, the reaction of 2-nitroaniline (B44862) with benzoyl chloride in chloroform (B151607) under reflux conditions yields N-(2-nitrophenyl)benzamide. researchgate.net Subsequent modifications, such as reduction of the nitro group, can lead to the corresponding amino derivatives. acs.org

Synthesis of 2-Nitro-N-(2-nitrophenyl)benzamide and Related Phenylbenzamides

The synthesis of 2-nitro-N-(2-nitrophenyl)benzamide is achieved through the reaction of 2-nitrobenzoic acid with 2-nitroaniline, facilitated by thionyl chloride. nih.govresearchgate.net In a typical procedure, 2-nitrobenzoic acid is refluxed with thionyl chloride to form the corresponding acid chloride. nih.gov Subsequently, an equimolar amount of 2-nitroaniline dissolved in a solvent like acetonitrile (B52724) is added, and the mixture is refluxed to produce the final product. nih.gov This method is part of a broader study on phenylbenzamides, which are versatile intermediates for synthesizing various heterocyclic compounds. nih.govresearchgate.net

A similar compound, 2-nitro-N-(4-nitrophenyl)benzamide, has also been synthesized and its crystal structure analyzed. tubitak.gov.tr The synthesis of N-phenylbenzamides, in general, can be achieved by reacting amines with acid chlorides in a suitable solvent. nanobioletters.com

Synthesis of N-(4-Methyl Phenyl)-2-(3-nitrobenzamide) benzamide

While the specific synthesis of N-(4-Methyl Phenyl)-2-(3-nitrobenzamide) benzamide is not detailed in the provided context, the synthesis of related structures such as 4-methyl-N-(3-nitrophenyl)benzamide is known. nih.gov The general approach to synthesizing such benzamides involves the acylation of an appropriately substituted aniline (B41778) with a substituted benzoyl chloride. For example, the reaction of 3-nitroaniline (B104315) with 4-methylbenzoyl chloride would yield 4-methyl-N-(3-nitrophenyl)benzamide.

Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives

A novel, metal-free method for the direct synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives from 2-aryloxybenzamides has been developed. mdpi.comscilit.comnih.gov This reaction utilizes iodosobenzene (B1197198) (PhIO) as an oxidant and trifluoroacetic acid (TFA) as the solvent at room temperature. mdpi.comnih.gov The optimal conditions involve a substrate-to-oxidant ratio of 1:2. mdpi.comnih.gov This method is noted for its mild conditions and broad applicability, providing improved access to these compounds which were previously challenging to prepare. scilit.comnih.gov

The synthesis of the precursor, 2-phenoxybenzamide, can be part of a multi-step synthesis, for example, starting from 3-(trifluoromethyl)anthranilic acid. researchgate.net

Table 1: Selected Examples of Synthesized 2-(4-Hydroxyphenoxy)benzamide Derivatives mdpi.com

| Compound Name | Yield (%) | Melting Point (°C) |

| 2-(4-Hydroxyphenoxy)benzamide | 72.9 | 155–159 |

| 2-(4-Hydroxyphenoxy)-5-methylbenzamide | 60.0 | 160–163 |

| 5-Bromo-2-(4-hydroxyphenoxy)benzamide | 45.5 | 201–204 |

| 2-(3-Chloro-4-hydroxyphenoxy)benzamide | 54.4 | 210–214 |

Synthesis of Nitrobenzamide Intermediates for Further Derivatization

Nitrobenzamides are crucial intermediates in the synthesis of a wide range of derivatives due to the versatile reactivity of the nitro group, which can be readily reduced to an amino group. For instance, a series of N-substituted benzamide derivatives have been synthesized based on the structure of Entinostat (MS-275), a known antitumor agent. researchgate.net The synthesis often starts with a nitro-substituted benzoyl chloride which is then reacted with various amines.

Another example involves the synthesis of 4-nitrobenzamide (B147303) derivatives by reacting 4-nitrobenzamide with various aryl aldehydes to form Schiff bases. ijpbs.com These intermediates can then be further modified. The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide was achieved by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. mdpi.com

A method for preparing nitrobenzamide has been disclosed which involves reacting 2-chloro-3-nitrobenzoic acid with a chlorinating agent to get 2-chloro-3-nitrobenzoyl chloride, followed by reaction with a fluorinating agent, and finally a condensation reaction with an aniline derivative. google.com

Catalytic Approaches in Benzamide Synthesis and Transformations

The formation of the amide bond in this compound from 2-nitrobenzoic acid and 2-phenoxyethanamine is a condensation reaction that typically requires activation of the carboxylic acid. Catalytic methods offer significant advantages over traditional stoichiometric activating agents by minimizing waste and often proceeding under milder conditions.

Organocatalysis and Metal Catalysis for Bond Formation

The direct amidation of carboxylic acids and amines is a challenging yet highly desirable transformation due to its atom economy. Both organocatalysis and metal catalysis have emerged as powerful tools to facilitate this reaction.

Organocatalysis:

Organocatalysts, which are small organic molecules, can activate carboxylic acids towards nucleophilic attack by amines. Boron-based catalysts, for instance, have shown considerable promise. Boronic acids can act as effective catalysts for direct amide formation, often requiring the removal of water to drive the equilibrium. acs.org A notable example is the use of B(OCH₂CF₃)₃, which effectively promotes the amidation of various carboxylic acids with a broad range of amines. acs.org In a hypothetical application to the synthesis of this compound, an organocatalyst could be employed to mediate the reaction between 2-nitrobenzoic acid and 2-phenoxyethanamine. The use of such catalysts can often tolerate a variety of functional groups, including the nitro group present in the target molecule. researchgate.net

Metal Catalysis:

Transition metal catalysts have been extensively investigated for amide bond formation. acs.org Various metals, including titanium, zirconium, and ruthenium, have been shown to catalyze the direct amidation of carboxylic acids. rsc.orgnih.govbath.ac.uk For example, zirconium-based catalysts, such as ZrCl₄, have been used at low catalytic loadings (5 mol%) to afford amides in high yields and short reaction times. bath.ac.uk Similarly, titanium tetrafluoride (TiF₄) has been reported as an efficient catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org These methods are often efficient for a wide range of substrates, including those with electron-withdrawing groups like the nitro group. rsc.org

The proposed catalytic cycle for a metal-catalyzed direct amidation typically involves the coordination of the carboxylic acid to the metal center, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the amine, followed by dehydration, yields the amide and regenerates the catalyst.

| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|

| Boric Acid | 10 | Toluene | 110 | 85 |

| TiF₄ | 10 | Toluene | 110 | 92 |

| ZrCl₄ | 5 | Toluene | 110 | 95 |

| RuCl₃/Acetylene | 2 | Dioxane | 80 | 90 |

Principles of Sustainable Organic Reactions in Benzamide Synthesis

The pursuit of sustainable chemical processes is a major driver in modern synthetic chemistry, and benzamide synthesis is no exception. The principles of green chemistry provide a framework for developing more environmentally benign methods. nih.gov

Key principles applicable to the synthesis of this compound include:

Atom Economy: Direct catalytic amidation is inherently more atom-economical than methods relying on stoichiometric activating agents, as the only byproduct is water. nih.gov

Use of Safer Solvents: Many traditional amidation reactions employ hazardous solvents like DMF or chlorinated hydrocarbons. ucl.ac.uk Research into greener alternatives, such as cyclopentyl methyl ether (CPME) or even water, is ongoing. nih.govresearchgate.net Enzymatic methods, for instance, have been successfully employed in greener solvents. nih.govnih.gov

Catalysis: The use of catalysts, as discussed above, is a cornerstone of green chemistry. Catalysts reduce the energy requirements of reactions and minimize waste by being effective in small amounts and allowing for easier product separation. semanticscholar.orgrsc.org

Solvent-Free Reactions: In some cases, amide synthesis can be performed under solvent-free conditions, for example, by heating a mixture of the carboxylic acid and amine, sometimes with a solid-supported catalyst. semanticscholar.orgbohrium.com A method using boric acid as a catalyst for the solvent-free reaction of carboxylic acids and urea (B33335) has been reported. semanticscholar.orgbohrium.com

| Green Chemistry Principle | Application in Benzamide Synthesis | Potential Advantage |

|---|---|---|

| Catalysis | Use of organo- or metal catalysts for direct amidation. researchgate.netrsc.org | Reduced waste, milder reaction conditions. |

| Safer Solvents | Replacement of hazardous solvents with greener alternatives like CPME or water. nih.govresearchgate.net | Reduced environmental impact and improved safety. |

| Atom Economy | Direct condensation of carboxylic acids and amines. nih.gov | Maximizes the incorporation of starting materials into the final product. |

| Solvent-Free Conditions | Heating reactants directly with a catalyst. semanticscholar.orgbohrium.com | Eliminates solvent waste and simplifies purification. |

Structural Elucidation and Advanced Characterization Techniques

X-ray Crystallography Studies of Benzamide (B126) Derivatives

X-ray crystallography is a premier technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For benzamide derivatives, these studies provide critical data on molecular geometry, intermolecular forces, and crystal packing.

The crystal structures of benzamide derivatives are largely governed by a network of intermolecular interactions. Hydrogen bonding is a dominant feature, typically involving the amide N-H group as a donor and the amide carbonyl oxygen (C=O) as an acceptor, leading to the formation of dimers or chains. For instance, in many benzamide crystals, molecules are linked into centrosymmetric dimers through pairs of N-H···O hydrogen bonds. nih.gov

For example, in N-(2-nitrophenyl)benzamide, the dihedral angles between the central amide plane and the phenyl and nitro-benzene rings are 21.68 (4)° and 19.08 (4)°, respectively. nih.gov In a related compound, 2-nitro-N-(2-nitrophenyl)benzamide, these angles are more pronounced at 71.76 (6)° and 24.29 (10)°. nih.gov This twist is often a result of steric hindrance between adjacent substituents and the optimization of intermolecular packing forces. researchgate.net For 2-nitro-N-(2-phenoxyethyl)benzamide, significant rotational freedom exists around the C-N amide bond, the N-C ethyl bond, the C-O ether bond, and the C-C bonds of the ethyl linker, leading to multiple possible low-energy conformations.

Table 1: Dihedral Angles in Related Benzamide Derivatives

| Compound Name | Amide Plane to Ring 1 (°) | Amide Plane to Ring 2 (°) | Ring 1 to Ring 2 (°) | Reference |

|---|---|---|---|---|

| N-(2-Nitrophenyl)benzamide | 21.68 | 19.08 | 3.74 | nih.gov |

| 2-Nitro-N-(2-nitrophenyl)benzamide | 71.76 | 24.29 | - | nih.gov |

This interactive table provides a comparison of key dihedral angles found in the crystal structures of related benzamide compounds.

The combination of strong and weak intermolecular interactions leads to the formation of extended three-dimensional supramolecular networks. acs.org In the crystal structure of N-(2-nitrophenyl)benzamide, C-H···O contacts and π-π stacking interactions link the primary hydrogen-bonded chains into a comprehensive 3D architecture. nih.gov Similarly, for 2-nitro-N-(2-nitrophenyl)benzamide, N-H···O and C-H···O hydrogen bonds work in concert to generate a three-dimensional network. nih.gov It is highly probable that this compound would also exhibit a complex 3D network stabilized by a combination of N-H···O hydrogen bonds, C-H···O interactions, and π-π stacking between the phenyl and phenoxy rings.

Spectroscopic Characterization Methods

Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of organic molecules in various states.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the nitrophenyl and phenoxy rings, typically in the range of 6.8-8.2 ppm. The protons of the ethyl linker (-CH₂-CH₂-) would appear as two separate multiplets, likely around 3.6-4.2 ppm, coupled to each other. The amide proton (N-H) would present as a broad singlet or triplet, with its chemical shift being solvent-dependent, generally appearing between 8.0 and 9.0 ppm.

¹³C NMR: The carbon NMR spectrum would display characteristic signals for the carbonyl carbon of the amide group (around 165 ppm), and for the aromatic carbons (110-150 ppm). The carbons bearing the nitro group and the ether linkage would be shifted accordingly. The two aliphatic carbons of the ethyl bridge would resonate in the upfield region of the spectrum (approximately 40-70 ppm).

2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals by showing correlations between coupled protons and between protons and their directly attached carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Amide (C=O) | - | ~165 |

| Nitrophenyl Ring | 7.5 - 8.2 | 124 - 148 |

| Phenoxy Ring | 6.8 - 7.4 | 114 - 158 |

| Amide N-H | 8.0 - 9.0 (broad) | - |

| -O-CH₂- | ~4.2 (t) | ~68 |

| -N-CH₂- | ~3.8 (q) | ~40 |

This interactive table summarizes the anticipated NMR chemical shifts for the primary functional groups within the target molecule, based on data from analogous structures.

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Amide Group: The IR spectrum will be dominated by strong amide bands. The N-H stretching vibration is expected around 3300 cm⁻¹. nih.gov The amide I band (primarily C=O stretching) appears as a very strong absorption between 1640 and 1680 cm⁻¹. The amide II band (a mix of N-H bending and C-N stretching) is found near 1530-1550 cm⁻¹.

Nitro Group: The presence of the nitro group will be confirmed by two strong stretching vibrations: an asymmetric stretch (νas) between 1500 and 1560 cm⁻¹ and a symmetric stretch (νs) between 1335 and 1385 cm⁻¹. capes.gov.br

Ether Linkage: The characteristic C-O-C asymmetric stretching of the aryl-alkyl ether will produce a strong band in the 1200-1275 cm⁻¹ region.

Aromatic Rings: C-H stretching vibrations on the aromatic rings will be observed above 3000 cm⁻¹. C=C ring stretching vibrations will cause multiple bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide N-H | Stretching | ~3300 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium-Weak |

| Amide C=O | Amide I Stretch | 1640 - 1680 | Strong |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium |

| Amide N-H/C-N | Amide II Bend/Stretch | 1530 - 1550 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1560 | Strong |

| Nitro NO₂ | Symmetric Stretch | 1335 - 1385 | Strong |

| Aryl Ether C-O-C | Asymmetric Stretch | 1200 - 1275 | Strong |

This interactive table details the key IR absorption bands expected for the identification of functional groups in this compound.

An article on the advanced characterization of the chemical compound “this compound” cannot be generated at this time.

Extensive searches for empirical data regarding the structural elucidation and intermolecular interaction analysis of "this compound" have yielded no specific results for the requested advanced characterization techniques. There is no publicly available scientific literature or database entry containing High-Resolution Mass Spectrometry (HRMS), UV-Visible Spectroscopy, Hirshfeld Surface Analysis, or Energy Framework Analysis data for this particular compound.

To provide a scientifically accurate and authoritative article as per the user's instructions, which strictly require focusing solely on "this compound," access to this specific experimental data is essential. Without it, any generated content would be speculative and would not meet the required standards of quality and accuracy.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations and Quantum Chemical Parameters

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. From the calculated electronic structure, a wide range of chemical and physical properties can be derived.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a DFT method, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the molecule's geometry is adjusted to find the lowest energy conformation.

This process would yield precise predictions for bond lengths, bond angles, and dihedral angles. For 2-nitro-N-(2-phenoxyethyl)benzamide, key parameters would include the planarity of the benzamide (B126) and phenoxy groups and the rotational freedom around the ethyl linker. In related structures, such as N-(2-Nitrophenyl)benzamide, studies have shown that the aromatic rings are often twisted relative to the central amide plane. For instance, in N-(2-Nitrophenyl)benzamide, the phenyl and nitro-benzene rings are inclined to each other, and the nitro group is significantly twisted out of its benzene (B151609) ring plane. epa.govsigmaaldrich.com A similar non-planar arrangement would be expected for this compound, influenced by the steric hindrance and electronic interactions between the bulky phenoxyethyl group and the nitrobenzamide moiety.

Table 1: Predicted Structural Parameters (Illustrative) This table is illustrative and represents the type of data that would be generated from a DFT geometry optimization. Actual values require a specific calculation to be performed.

| Parameter | Predicted Value Range | Description |

|---|---|---|

| C=O bond length | ~1.23-1.25 Å | Typical for an amide carbonyl group. |

| C-N (amide) bond length | ~1.35-1.37 Å | Shorter than a typical C-N single bond due to resonance. |

| N-O (nitro) bond lengths | ~1.22-1.24 Å | Characteristic of a nitro group. |

| Dihedral Angle (Amide-Phenyl) | 20-40° | The twist between the amide plane and the nitrophenyl ring. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals critical for determining a molecule's electronic properties and reactivity. The HOMO is the orbital from which an electron is most easily removed, while the LUMO is the orbital to which an electron is most easily added.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. sigmaaldrich.com For this compound, the HOMO would likely be localized on the electron-rich phenoxy group, while the LUMO would be concentrated on the electron-deficient nitrophenyl ring, due to the strong electron-withdrawing nature of the nitro (NO₂) group. nih.govsigmaaldrich.com The energy gap would therefore dictate the molecule's susceptibility to electronic excitation and charge transfer.

Table 2: Frontier Orbital Energies (Illustrative) This table illustrates expected findings for frontier orbital analysis based on similar nitro-aromatic compounds.

| Parameter | Predicted Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 | Represents the ionization potential; ease of donating an electron. |

| LUMO Energy | -2.0 to -3.0 | Represents the electron affinity; ease of accepting an electron. |

An MEP map provides a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's surface and uses a color scale to indicate electrostatic potential. Red regions signify negative potential (electron-rich areas, prone to electrophilic attack), while blue regions denote positive potential (electron-poor areas, prone to nucleophilic attack). sigmaaldrich.comnih.gov

For this compound, the MEP map would be expected to show:

Intense Negative Potential (Red): Located around the oxygen atoms of the nitro group and the carbonyl oxygen of the amide. These are the primary sites for hydrogen bonding and electrophilic interactions. nih.gov

Negative Potential (Yellow/Green): Spread across the phenoxy ring due to the oxygen's lone pairs.

Positive Potential (Blue): Concentrated on the amide N-H proton and the hydrogen atoms of the aromatic rings, particularly those near the electron-withdrawing nitro group. sigmaaldrich.comnih.gov

This map is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological receptors or other chemical species.

To quantify the reactivity predicted by MEP maps, DFT allows for the calculation of chemical reactivity descriptors. Global descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and electrophilicity (ω).

Fukui functions provide more detailed, atom-specific reactivity information. epa.gov They identify which atoms within the molecule are most likely to accept or donate electrons.

The Fukui function f+(r) indicates the propensity of a site to undergo a nucleophilic attack (accepting an electron). For this molecule, the highest values would likely be on the carbon atom attached to the nitro group and the carbonyl carbon.

The Fukui function f-(r) highlights sites susceptible to electrophilic attack (donating an electron). These would be concentrated on the atoms of the phenoxy ring. epa.gov

These descriptors are fundamental in rationalizing the chemical behavior of a molecule in reactions.

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities using DFT, a theoretical spectrum can be generated. This simulated spectrum is an invaluable tool for interpreting experimental data.

Each peak in the theoretical spectrum corresponds to a specific vibrational mode, such as the stretching or bending of bonds. For this compound, key vibrational modes would include:

N-H Stretch: A sharp peak typically around 3300-3400 cm⁻¹.

C=O Stretch (Amide I band): A very strong absorption around 1650-1680 cm⁻¹.

N-O Asymmetric & Symmetric Stretches: Strong peaks around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively, which are characteristic of the nitro group.

C-O-C Ether Stretches: Found in the 1200-1300 cm⁻¹ region.

By analyzing the Potential Energy Distribution (PED), each theoretical vibrational mode can be precisely assigned to the corresponding atomic motions, providing a complete and unambiguous interpretation of the experimental spectrum.

Non-Linear Optical (NLO) Properties Prediction

Molecules with significant differences in electron distribution, such as those possessing strong electron-donating groups (like phenoxy) and electron-withdrawing groups (like nitro) connected through a conjugated system, are candidates for having significant Non-Linear Optical (NLO) properties. These properties are relevant in materials science for applications in telecommunications and optical computing.

Computational methods can predict the NLO response of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A high value of β indicates a strong NLO response. The calculation would likely reveal that this compound possesses a notable hyperpolarizability due to the intramolecular charge transfer from the phenoxy donor to the nitro-substituted acceptor ring, mediated by the amide bridge.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in atoms and bonds, providing a detailed picture of the electronic structure of a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) entities, which align with the intuitive Lewis structure concept. uni-muenchen.de

In the context of benzamide derivatives, NBO analysis helps to elucidate the effects of electron delocalization. worldscientific.com For amides, NBO calculations typically confirm that the dominant Lewis structure features a carbonyl double bond. wikipedia.org However, weak occupancies in the valence antibonding orbitals indicate departures from this idealized localized structure, signifying electron delocalization. wikipedia.org These delocalization effects are quantified by second-order perturbation theory, which estimates the energetic stabilization resulting from donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. uni-muenchen.de

For this compound, several key intramolecular interactions can be analyzed using NBO. These include:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital or lone pair to an adjacent empty antibonding orbital. In this molecule, significant hyperconjugative interactions are expected, such as the delocalization of the nitrogen lone pair of the amide into the antibonding orbital of the carbonyl group (n -> π*), a characteristic feature of amides. rsc.org Similar interactions may occur involving the nitro group and the phenyl rings.

Intramolecular Hydrogen Bonding: The presence of the amide N-H group and the oxygen atoms of the nitro and carbonyl groups allows for the possibility of intramolecular hydrogen bonds. For instance, in the related compound N-(2-nitrophenyl)benzamide, an intramolecular N-H···O interaction with an oxygen atom of the nitro group creates a stable S(6) ring motif. nih.govresearchgate.net NBO analysis can quantify the strength of such hydrogen bonds by examining the donor-acceptor interaction between the lone pair of the oxygen atom and the antibonding orbital of the N-H bond.

Aromatic Ring Interactions: The analysis can also shed light on the electronic communication between the two phenyl rings and the substituents. The electron-withdrawing nitro group influences the electron density distribution in the attached phenyl ring, which in turn can affect the electronic properties of the entire molecule.

Conformational and Energetic Landscapes of Benzamide Systems

The conformational landscape of a molecule describes the full range of its possible three-dimensional structures and their relative energies. For flexible molecules like this compound, this landscape can be complex, with multiple low-energy conformations (conformers) separated by energy barriers. Understanding this landscape is crucial as the conformation of a molecule often dictates its biological activity and physical properties.

The conformational flexibility of this compound arises from the rotation around several single bonds:

The C-N bond of the amide group.

The bonds within the phenoxyethyl linker (C-O, C-C, and N-C).

The bond connecting the benzamide phenyl ring to the amide group.

The bond connecting the nitro group to its phenyl ring.

In a related structure, N-(2-nitrophenyl)benzamide, the central amide unit is not planar with the aromatic rings. The dihedral angles between the amide plane and the phenyl and nitro-benzene rings are 21.68° and 19.08°, respectively. nih.govresearchgate.net The two aromatic rings themselves are nearly coplanar, with a small dihedral angle of 3.74°. nih.govresearchgate.net The nitro group is slightly twisted out of the plane of its attached benzene ring. nih.govresearchgate.net

For this compound, the energetic landscape would be a function of these torsional angles. Computational methods, such as Density Functional Theory (DFT), can be used to systematically explore this landscape. researchgate.net By rotating key dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped. This allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them.

The relative energies of these conformers are determined by a balance of several factors:

Steric Hindrance: Repulsive interactions between bulky groups will destabilize certain conformations.

Electronic Effects: As revealed by NBO analysis, stabilizing interactions like hyperconjugation and intramolecular hydrogen bonding will favor specific arrangements of atoms.

π-π Stacking: In the solid state, intermolecular π-π interactions between aromatic rings can play a significant role in stabilizing the crystal packing. nih.govmdpi.com While less direct, intramolecular interactions between the two phenyl rings in this compound could also influence the conformational preference in solution.

The study of the conformational and energetic landscapes of antimicrobial peptides has shown that the environment (e.g., solvent polarity) can significantly influence the predominant conformations. nih.gov Similarly, the conformational equilibrium of this compound could be solvent-dependent.

Chemical Reactivity and Mechanistic Studies

Amide Moiety Reactivity and Transformations

The amide bond, while generally stable, can undergo a variety of chemical transformations. The reactivity of the amide in 2-nitro-N-(2-phenoxyethyl)benzamide is influenced by the electronic properties of the 2-nitrophenyl group.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-nitrobenzoic acid and 2-phenoxyethanamine. The electron-withdrawing nature of the ortho-nitro group can influence the rate of this reaction compared to unsubstituted benzamides.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would convert this compound into the corresponding secondary amine, N-(2-nitrobenzyl)(2-phenoxyethyl)amine.

Cyclization Reactions: The N-(2-phenoxyethyl) side chain introduces the possibility of intramolecular cyclization reactions. For instance, under specific conditions, intramolecular reactions involving the amide nitrogen and the aromatic ring could potentially lead to the formation of heterocyclic structures. Hypervalent iodine reagents have been shown to mediate the cyclization of N-alkenylamides, suggesting that related transformations could be explored for substrates like this compound if unsaturation is introduced into the side chain. beilstein-journals.org

Table 1: Potential Transformations of the Amide Moiety This table presents hypothetical reaction outcomes for the amide moiety based on general organic reactions.

| Reaction Type | Reagents and Conditions | Expected Product(s) |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 2-Nitrobenzoic acid and 2-Phenoxyethanaminium salt |

| Base-Catalyzed Hydrolysis | NaOH, H₂O, heat | Sodium 2-nitrobenzoate (B253500) and 2-Phenoxyethanamine |

| Reduction | 1. LiAlH₄, THF; 2. H₂O | N-(2-nitrobenzyl)(2-phenoxyethyl)amine |

Reactivity of the Nitro Group in Organic Transformations

The nitro group is a versatile functional group that significantly activates the aromatic ring towards certain reactions and can itself be transformed into a variety of other functionalities.

The powerful electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a potential leaving group, greatly facilitates nucleophilic aromatic substitution (SNAr). While the primary amide itself is not a typical leaving group, derivatization or reaction at the ortho position could create a suitable substrate for SNAr. For SNAr to occur on the nitro-bearing ring of this compound, a leaving group would need to be present on the ring, typically ortho or para to the nitro group. The nitro group stabilizes the negatively charged Meisenheimer complex intermediate, which is the rate-determining step of the reaction.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction. mdpi.comnih.gov For a molecule like this compound, a hypothetical Smiles rearrangement could occur if the terminal phenoxy group were replaced with a nucleophilic group, such as a hydroxyl or an amino group. For example, in the analog 2-nitro-N-(2-hydroxyethyl)benzamide, under basic conditions, the alkoxide generated from the hydroxyl group could act as the internal nucleophile, attacking the carbon atom bearing the amide group, with the nitro group activating the ring for this intramolecular attack. This would lead to a rearranged product. The presence of an electron-withdrawing group, like the nitro group, ortho or para to the point of substitution is a prerequisite for this reaction. mdpi.com

The Henry reaction, or nitroaldol reaction, involves the C-C bond formation between a nitroalkane and a carbonyl compound. researchgate.netrsc.org This reaction is not directly applicable to the nitro group of this compound as it is attached to an aromatic ring and lacks the required α-proton for deprotonation to form a nitronate anion. However, the nitro group can be used to generate acyl anion equivalents. Reduction of the nitro group to a nitroso species, followed by reaction with an organometallic reagent, can lead to intermediates that, upon further transformation, effectively function as an acyl anion equivalent of the adjacent benzoyl group.

The reduction of aryl nitro compounds can lead to the formation of highly reactive nitrene intermediates. mdpi.com These species are nitrogen analogues of carbenes and are electrophilic. mdpi.com The thermolysis or photolysis of azides is a common method for generating nitrenes, but they can also be formed from nitro compounds using deoxygenating agents like triethyl phosphite.

Once formed from 2-amino-N-(2-phenoxyethyl)benzamide precursors (derived from the reduction of the nitro compound), the corresponding nitrene can undergo several characteristic reactions:

C-H Insertion: The nitrene can insert into C-H bonds, leading to the formation of new C-N bonds. Intramolecular C-H insertion could lead to the formation of various heterocyclic products.

Cycloaddition: The nitrene can react with alkenes to form aziridines.

Ring Contraction/Expansion: Aryl nitrenes can undergo ring contraction to form cyanocyclopentadienes or ring expansion. mdpi.com

The generation of a nitrene from this compound would first require reduction to the corresponding azide (B81097) or another suitable precursor.

The nitro group of nitroarenes can be utilized in reductive C-N coupling reactions to form new carbon-nitrogen bonds, providing an alternative to traditional methods like Buchwald-Hartwig amination. These reactions typically involve a reductant and often a catalyst. For instance, main-group catalysts based on organophosphorus compounds have been shown to drive the reductive coupling of nitroarenes with boronic acids in the presence of a silane (B1218182) reductant. Another approach involves light-mediated reductive C-N coupling, which can proceed even at room temperature.

In the context of this compound, this methodology could be used to form a new C-N bond at the position of the nitro group. For example, reacting it with an arylboronic acid under appropriate reductive conditions could yield an N-aryl-2-amino-N-(2-phenoxyethyl)benzamide derivative.

Table 2: Potential Reactivity of the Nitro Group This table outlines hypothetical reaction pathways for the nitro group based on established transformations of nitroarenes.

| Reaction Type | Description | Potential Outcome for this compound |

|---|---|---|

| Activated SNAr | Nucleophilic displacement of a leaving group ortho/para to the nitro group. | If a suitable leaving group were present, it could be displaced by a nucleophile. |

| Smiles Rearrangement | Intramolecular nucleophilic aromatic substitution. | A modified substrate with a terminal nucleophile on the ethyl chain could undergo rearrangement. |

| Nitrene Formation | Generation of a highly reactive nitrene intermediate via reduction and subsequent reaction. | Intramolecular C-H insertion leading to heterocyclic systems. |

| Reductive C-N Coupling | Formation of a C-N bond at the nitro group's position. | Reaction with a boronic acid could yield an N-aryl-2-aminobenzamide derivative. |

Intermolecular and Intramolecular Interactions Governing Chemical Reactivity

The arrangement of molecules in the solid state and their interactions in solution are critical to understanding the chemical reactivity of this compound. While specific crystallographic data for this exact compound are not available in the searched literature, analysis of closely related structures, such as 2-nitro-N-(2-nitrophenyl)benzamide and N-(2-nitrophenyl)benzamide, provides significant insight into the likely intermolecular and intramolecular forces at play.

These forces are crucial in directing how the molecule interacts with other reagents and catalysts, influencing reaction rates and pathways. The key interactions expected to govern the reactivity of this compound include hydrogen bonding, C-H···O contacts, and π-π stacking.

Hydrogen Bonding: The amide group (-CONH-) is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). It is highly probable that in the solid state, molecules of this compound are linked by intermolecular N-H···O hydrogen bonds, forming chains or more complex three-dimensional networks. nih.govresearchgate.nettubitak.gov.tr For instance, in the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N-H···O hydrogen bonds, creating C(4) chains. nih.govresearchgate.net

Intramolecular Interactions: An intramolecular hydrogen bond could potentially form between the N-H of the amide and the ether oxygen of the phenoxyethyl group, or with an oxygen atom of the nitro group. In the related compound N-(2-nitrophenyl)benzamide, an intramolecular N-H···O interaction with an oxygen of the nitro group leads to the formation of an S(6) ring motif. nih.gov Such an interaction in this compound would influence the conformation of the molecule, holding the side chain in a relatively fixed position and thereby affecting its reactivity.

π-π Stacking: The presence of two aromatic rings (the nitrophenyl and the phenoxy groups) suggests the likelihood of π-π stacking interactions between adjacent molecules. These interactions, where the electron clouds of the aromatic rings overlap, would further stabilize the crystal structure. nih.gov

The following table summarizes the types of interactions observed in analogous compounds, which are anticipated to be present in this compound and influence its chemical reactivity.

| Interaction Type | Potential Participating Groups in this compound | Consequence for Reactivity | Reference |

| Intermolecular N-H···O Hydrogen Bond | Amide N-H and Carbonyl O of an adjacent molecule | Influences crystal packing, solubility, and accessibility of the amide group for reactions. | nih.govresearchgate.nettubitak.gov.tr |

| Intramolecular N-H···O Hydrogen Bond | Amide N-H and ether O or nitro O | Restricts conformational flexibility, potentially shielding the amide proton and influencing the electronic properties of the amide bond. | nih.gov |

| Intermolecular C-H···O Contacts | Aromatic/aliphatic C-H and Carbonyl O/Nitro O | Contribute to the stability of the solid-state structure and can influence the orientation of molecules in reaction media. | nih.govresearchgate.net |

| π-π Stacking | Nitrophenyl ring and Phenoxy ring | Affects crystal packing and can influence reactions that are sensitive to the electronic environment of the aromatic rings. | nih.gov |

Elucidation of Reaction Mechanisms and Pathways in Benzamide (B126) Synthesis and Derivatization

The synthesis and derivatization of this compound involve well-established reaction mechanisms common to amide chemistry.

Synthesis Pathway:

The most direct and common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl derivative. For this compound, this would typically involve the reaction of 2-phenoxyethanamine with a 2-nitrobenzoyl derivative.

A probable synthetic route is the Schotten-Baumann reaction, which involves the use of an acyl chloride in the presence of a base. The mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-phenoxyethanamine attacks the electrophilic carbonyl carbon of 2-nitrobenzoyl chloride. This forms a tetrahedral intermediate.

Elimination of Chloride: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion as the leaving group.

Deprotonation: A base, such as triethylamine (B128534) or an aqueous alkali metal hydroxide, removes the proton from the nitrogen atom, yielding the final amide product, this compound. mdpi.com

Alternatively, the synthesis can be achieved by reacting 2-nitrobenzoic acid with 2-phenoxyethanamine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive species. For instance, refluxing 2-nitrobenzoic acid with thionyl chloride (SOCl₂) would first form 2-nitrobenzoyl chloride, which then reacts with the amine as described above. researchgate.net

The general reaction is as follows:

Derivatization Pathways:

The chemical structure of this compound offers several sites for derivatization:

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride (SnCl₂), or sodium dithionite (B78146) (Na₂S₂O₄). The resulting 2-amino-N-(2-phenoxyethyl)benzamide is a versatile intermediate for the synthesis of heterocyclic compounds, such as quinazolinones. The reduction mechanism typically involves a series of electron and proton transfers.

Electrophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group deactivates the nitrophenyl ring towards electrophilic substitution and directs incoming electrophiles to the meta position. Conversely, the phenoxy group is an activating group, directing electrophiles to the ortho and para positions of the terminal phenyl ring.

Hydrolysis of the Amide Bond: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2-nitrobenzoic acid and 2-phenoxyethanamine. This reaction is generally slow and often requires harsh conditions.

The following table outlines the key reactants and expected products for the synthesis and major derivatization reactions of this compound.

| Reaction Type | Starting Material(s) | Key Reagents/Catalysts | Product(s) | Reference |

| Synthesis (Amidation) | 2-nitrobenzoyl chloride and 2-phenoxyethanamine | Base (e.g., triethylamine, NaOH) | This compound | mdpi.com |

| Synthesis (from Carboxylic Acid) | 2-nitrobenzoic acid and 2-phenoxyethanamine | Thionyl chloride (SOCl₂) followed by amine, or a coupling agent | This compound | researchgate.net |

| Derivatization (Nitro Reduction) | This compound | H₂/Pd-C, SnCl₂, or Na₂S₂O₄ | 2-amino-N-(2-phenoxyethyl)benzamide | google.com |

| Derivatization (Amide Hydrolysis) | This compound | Strong acid (e.g., H₂SO₄) or strong base (e.g., NaOH) with heat | 2-nitrobenzoic acid and 2-phenoxyethanamine | N/A |

Applications As Synthetic Intermediates and Functional Materials Precursors

Role in Heterocyclic Compound Synthesis

The presence of the ortho-nitro group is key to the utility of 2-nitro-N-(2-phenoxyethyl)benzamide in heterocyclic synthesis. This group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent amide functionality. This strategy is a common and effective method for constructing fused heterocyclic ring systems.

One of the most significant applications of this type of precursor is in the synthesis of quinazolinones. The general mechanism involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization-condensation reaction. This process, often referred to as reductive cyclization, can be achieved using various reducing agents, such as iron in the presence of an acid. organic-chemistry.org The resulting dihydro-quinazolinone can then be oxidized to the aromatic quinazolinone. Quinazolinone derivatives are of considerable interest due to their wide range of biological activities. researchgate.net

The following table summarizes the key steps in the synthesis of quinazolinones from a generic N-substituted 2-nitrobenzamide, a process directly applicable to this compound.

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of the nitro group | 2-amino-N-(2-phenoxyethyl)benzamide |

| 2 | Intramolecular cyclization | Dihydroquinazolinone derivative |

| 3 | Aromatization | Quinazolinone derivative |

This table illustrates a generalized pathway for the synthesis of quinazolinones from N-substituted 2-nitrobenzamides.

Furthermore, variations in the reaction conditions and the nature of the substituents can lead to other heterocyclic systems. For instance, under different catalytic systems, the intermediate nitroso species can be involved in cyclizations to form phenazines. researchgate.netnih.gov

Precursors for N-Functionalized Azaheterocycles

The term "azaheterocycle" refers to a heterocyclic compound containing at least one nitrogen atom. The synthesis of N-functionalized azaheterocycles is a significant area of organic chemistry, and this compound is a valuable precursor in this context. The "N-functionalized" aspect refers to the substitution on the nitrogen atom of the newly formed heterocyclic ring, which in this case would be the phenoxyethyl group.

A prominent example is the synthesis of N-substituted benzimidazoles. The synthesis can proceed through the reduction of the nitro group of a 2-nitroaniline (B44862) derivative, followed by cyclization. researchgate.nettsijournals.comresearchgate.net While this compound is an amide and not an aniline (B41778), its reduction product, 2-amino-N-(2-phenoxyethyl)benzamide, can be conceptually seen as a precursor that can undergo further transformations to yield N-functionalized azaheterocycles. Tandem reactions that involve the generation of an imine followed by an intramolecular cyclization onto the nitrogen atom are also a known strategy for creating N-functionalized indoles with aza-quaternary carbons. rsc.org

The general strategy for the synthesis of N-substituted benzimidazole (B57391) N-oxides from 2-nitroaniline derivatives, which involves a base-mediated cyclization, provides a conceptual basis for how the nitro and amide groups could potentially interact to form heterocyclic structures. researchgate.net

Intermediate for Aryl-Substituted Benzamides and Related Scaffolds

The synthesis of aryl-substituted benzamides often involves cross-coupling reactions where a new aryl group is introduced. The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O and C-N bonds, allowing for the arylation of various nucleophiles with aryl halides. wikipedia.orgorganic-chemistry.orgnih.govmdpi.com While this compound already possesses a phenoxy group, the principles of the Ullmann reaction can be applied to further functionalize the aromatic rings of this molecule, provided suitable leaving groups are present. For example, if a halogen were present on the phenoxy ring, an Ullmann-type reaction could be used to introduce another substituent.

More directly, the benzamide (B126) structure itself is a key scaffold in medicinal chemistry. wikipedia.orgnih.gov The synthesis of more complex, polycyclic structures can be achieved through intramolecular cyclization reactions. For instance, the intramolecular cyclization of N-allylbenzamides has been studied, demonstrating the potential for the amide and its substituents to react internally to form new rings. nih.gov While the phenoxyethyl group is not an allyl group, this illustrates the principle of intramolecular reactions of N-substituted benzamides to create more elaborate molecular architectures.

The following table outlines a conceptual pathway for the synthesis of more complex benzamide scaffolds.

| Reaction Type | Reactants | Product Type |

| Ullmann Condensation | Halogenated this compound + Alcohol/Amine | Further aryl-substituted benzamide |

| Intramolecular Cyclization | Suitably functionalized this compound | Polycyclic benzamide derivative |

This table presents potential synthetic routes to create more complex molecules based on the this compound scaffold.

Potential in the Development of Industrial Chemicals (e.g., Dyes, Plastics, Perfumes)

The structural motifs within this compound suggest its potential as a precursor for various industrial chemicals.

Plastics: The phenoxyethyl group is found in some polymers. For instance, poly(phenoxyethyl acrylate) has been used in photochromic materials. acs.org While not a direct application of this compound, this indicates that the phenoxyethyl moiety can be incorporated into polymer backbones. The benzamide itself could potentially be converted into a monomer and polymerized. For example, N-(2-arylethyl)-2-methylprop-2-enamides have been used as reagents for the synthesis of molecularly imprinted polymers. acs.org Transition-metal complexes with phenoxy ligands are also used as catalysts in ethylene (B1197577) polymerization. nih.gov

The potential applications are summarized in the table below:

| Industrial Area | Relevant Structural Moiety | Potential Application |

| Dyes | 2-Nitrophenyl | Precursor for azo dyes after reduction and diazotization. nih.govnih.govdmu.dk |

| Plastics | Phenoxyethyl | Potential monomer for specialty polymers. acs.orgnih.gov |

| Perfumes | Phenoxyethyl | Potential precursor for fragrance ingredients. mdpi.comgoogle.com |

This table highlights the potential industrial applications of this compound based on its structural components.

Q & A

Q. What established synthetic routes are available for 2-nitro-N-(2-phenoxyethyl)benzamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves coupling 2-nitrobenzoic acid with 2-phenoxyethylamine via an amidation reaction. A common approach uses thionyl chloride (SOCl₂) to activate the carboxylic acid group, followed by reaction with the amine in acetonitrile under reflux (60–80°C for 1–2 hours) . Critical parameters include:

- Stoichiometry: Equimolar ratios of acid and amine to minimize side products.

- Solvent Choice: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >95% purity.

Example Protocol:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | 2-Nitrobenzoic acid + SOCl₂, reflux 1 hr | Carboxylic acid activation |

| 2 | Add 2-phenoxyethylamine in CH₃CN, reflux 2 hr | Amide bond formation |

| 3 | Column chromatography (EtOAc/Hexane 3:7) | Purification |

Q. What analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR validate the amide bond (δ 8.0–8.5 ppm for aromatic protons, δ 165–170 ppm for carbonyl carbon) .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98% by area under the curve).

- X-ray Diffraction (XRD): Single-crystal XRD resolves bond lengths/angles (e.g., C–N: ~1.33 Å, C=O: ~1.23 Å) and confirms planarity of the amide group .

Q. What biological activities are associated with this compound?

Methodological Answer: While direct studies on this compound are limited, structurally related benzamides exhibit:

- Antimycobacterial Activity: Inhibition of Mycobacterium tuberculosis via RNA polymerase or mycolic acid synthesis disruption .

- Anticancer Potential: Thiazole/phenoxy moieties may enhance cytotoxicity by targeting tubulin or kinase pathways .

- Experimental Design: In vitro assays (e.g., MIC for antimycobacterial activity, MTT for cancer cell viability) are standard .

Advanced Research Questions

Q. How do computational studies inform molecular properties and reactivity?

Methodological Answer:

- DFT Calculations (Gaussian03): Predict vibrational frequencies (e.g., nitro group stretches at ~1520 cm⁻¹), electronic transitions, and hyperpolarizability for nonlinear optics .

- Molecular Docking: Simulate interactions with biological targets (e.g., Mycobacterium enzymes) using AutoDock Vina. Focus on hydrogen bonding (amide → active site residues) and steric fit .

- Data Interpretation: Compare computed vs. experimental XRD geometries (RMSD <0.1 Å validates accuracy) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Crystallization Issues: Poor solubility in common solvents and polymorphism.

- Optimization Strategies:

- Use mixed solvents (e.g., DMSO/ethanol) for slow evaporation.

- Employ SHELXL for refinement, accounting for anisotropic displacement parameters and hydrogen-bond networks (e.g., N–H···O interactions stabilize the lattice) .

- Mercury software visualizes packing motifs and identifies π-π stacking (3.5–4.0 Å between aromatic rings) .

Q. How can discrepancies between experimental and computational data be resolved?

Methodological Answer:

- Case Example: If DFT-predicted bond lengths deviate from XRD data (>0.05 Å), consider:

- Basis Set Limitations: Upgrade to B3LYP/6-311++G(d,p) for better accuracy.

- Crystal Packing Effects: Computational models often neglect intermolecular forces, which XRD captures .

- Validation: Overlay computed/experimental electrostatic potential maps to identify electronic environment mismatches .

Q. What structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Key Substituent Effects:

- SAR Workflow:

Data Contradiction Analysis Example

Issue: Conflicting reports on antimycobacterial IC₅₀ values (e.g., 5 µM vs. 12 µM).

Resolution Steps:

Verify assay conditions (e.g., bacterial strain, incubation time).

Check compound stability (HPLC post-assay to rule out degradation).

Cross-validate with independent methods (e.g., radiolabeled uptake studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.